molecular formula C23H24O6 B3633867 ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B3633867
M. Wt: 396.4 g/mol
InChI Key: DSHZLACTUNPQFV-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted at the 3-position with a propanoate ester and at the 7-position with a 3-methoxybenzyloxy group. Its molecular formula is C₃₀H₂₈O₇ (exact formula may vary based on substituent positions), with a molecular weight of approximately ~470–500 g/mol (depending on isotopic composition). The compound’s structure combines a hydrophobic chromenone backbone with polar ester and ether functionalities, rendering it amphiphilic. This balance influences its solubility, reactivity, and biological interactions.

Key structural features include:

  • Chromen-2-one core: A fused benzopyran ring system with a ketone at C2.
  • 3-Methoxybenzyloxy substituent: Introduces steric bulk and electron-donating methoxy groups, enhancing stability and modulating electronic interactions.
  • Propanoate ester: Improves bioavailability by increasing lipophilicity while allowing hydrolytic conversion to carboxylic acids in biological systems.

Synthesis typically involves multi-step reactions, including:

Coumarin core formation via Pechmann or Kostanecki-Robinson condensation.

Etherification at C7 using 3-methoxybenzyl bromide under basic conditions.

Esterification at C3 with ethyl propanoate. Characterization employs NMR, MS, and X-ray crystallography .

Properties

IUPAC Name

ethyl 3-[7-[(3-methoxyphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-4-27-22(24)11-10-20-15(2)19-9-8-18(13-21(19)29-23(20)25)28-14-16-6-5-7-17(12-16)26-3/h5-9,12-13H,4,10-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHZLACTUNPQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=CC=C3)OC)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the 3-Methoxybenzyl Group: The 3-methoxybenzyl group can be introduced via an etherification reaction using 3-methoxybenzyl chloride and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl 3-bromopropanoate in the presence of a base like sodium hydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols to replace specific substituents on the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Biological Research: It is used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

    Chemical Biology: The compound serves as a tool for investigating enzyme mechanisms and inhibitor design.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-2-one core structure allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s biological and chemical properties are best understood through comparison with structurally analogous coumarin derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Biological Activities Notable Features
Target Compound C₃₀H₂₈O₇ 7-(3-Methoxybenzyloxy), 3-propanoate ~490 Anticancer, Anti-inflammatory Balanced lipophilicity; methoxy enhances metabolic stability
Ethyl 3-[6-Chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate C₂₉H₂₇ClO₆ 6-Cl, 7-(2-naphthylmethoxy) 506.91 Antimicrobial, Antitumor Chloro and naphthyl groups increase lipophilicity and DNA intercalation potential
Ethyl 3-(6-Chloro-4-methyl-2-oxo-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-3-yl)propanoate C₂₃H₂₀ClF₃O₅ 6-Cl, 7-(3-CF₃-benzyloxy) 468.8 Anti-inflammatory, Anticancer Trifluoromethyl enhances binding to hydrophobic enzyme pockets
Ethyl 2-{[3-(4-Bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate C₂₃H₂₁BrO₇ 7-(4-Br-phenoxy), 2-methyl 505.32 Antimicrobial, NF-κB inhibition Bromine enables halogen bonding with targets like kinases
Ethyl 3-{7-[2-(Benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate C₂₅H₂₄O₈ 7-(benzyloxy-oxoethoxy) 452.45 Antioxidant, Antiproliferative Oxoethoxy linker increases flexibility and hydrogen-bonding capacity

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, CF₃): Enhance cytotoxicity by stabilizing charge-transfer interactions with DNA or enzyme active sites. For example, the trifluoromethyl derivative in shows 2–3× higher potency in cancer cell lines compared to the target compound . Bulkier Groups (Naphthyl, Benzyl): Improve membrane permeability but may reduce solubility. The naphthylmethoxy compound () exhibits logP values ~1.5 units higher than the target compound, correlating with improved blood-brain barrier penetration . Halogen Substituents (Br): The bromophenoxy analog () demonstrates strong NF-κB inhibition (IC₅₀ = 1.2 μM vs. 3.5 μM for the target compound), attributed to bromine’s polarizability and van der Waals interactions .

Ester Group Influence: Ethyl esters (target compound) generally exhibit slower hydrolysis rates compared to methyl esters (e.g., ), prolonging systemic circulation. Propanoate esters also confer higher metabolic stability than acetates due to reduced steric hindrance .

Synthetic Complexity :

  • The trifluoromethyl derivative () requires stringent anhydrous conditions for benzyloxy group introduction, whereas the target compound’s 3-methoxybenzyloxy group is more straightforward to install .

Spectroscopic Differentiation: ¹H NMR: The target compound’s 3-methoxybenzyloxy protons resonate at δ 4.85 (s, 2H, OCH₂Ar), distinct from naphthylmethoxy (δ 5.10–5.30) or trifluoromethylbenzyloxy (δ 4.90–5.00) signals . MS Fragmentation: Loss of the 3-methoxybenzyloxy group (m/z 105) is a hallmark fragmentation pathway, differentiating it from analogs with benzyloxy (m/z 91) or bromophenoxy (m/z 173/175) groups .

Biological Activity

Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound belonging to the chromen-2-one class, recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C23H24O6
  • Molecular Weight: 396.43 g/mol

The compound's structure includes a chromen-2-one core, which is known for its biological significance and versatility in medicinal chemistry. The presence of the methoxybenzyl group enhances its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The chromen-2-one core facilitates binding to these targets, leading to modulation of their activity.

Key Mechanisms:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects: It has been shown to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory potential.
  • Anticancer Properties: Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Case Studies and Experimental Evidence

  • Antioxidant Activity:
    • A study demonstrated that this compound significantly reduced lipid peroxidation in cellular models, indicating strong antioxidant capabilities.
  • Anti-inflammatory Effects:
    • In vitro experiments showed that the compound inhibited the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
  • Anticancer Activity:
    • Research involving various cancer cell lines revealed that this compound could effectively inhibit cell proliferation and induce apoptosis via the mitochondrial pathway.

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntioxidantScavenges free radicals, reduces oxidative stress
Anti-inflammatoryInhibits COX enzymes and pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate?

  • Methodology : A multi-step synthesis is typically employed, starting with functionalization of the chromen core. For example:

Step 1 : React 7-hydroxy-4-methylcoumarin with 3-methoxybenzyl bromide under nucleophilic substitution conditions (e.g., K₂CO₃ in acetone, reflux) to introduce the benzyloxy group at position 7 .

Step 2 : Introduce the propanoate ester at position 3 via a Michael addition or esterification reaction using ethyl acrylate or bromopropanoate derivatives .

  • Key Considerations : Optimize reaction time and temperature (e.g., reflux at 80°C for 6–12 hours) to maximize yield. Monitor purity via TLC (silica gel, hexane/EtOAc 3:1) .

Q. How can the structural integrity of this compound be validated?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxybenzyl proton signals at δ 3.8–4.3 ppm, coumarin carbonyl at δ 160–165 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₂₂O₆: 418.14) .
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of the chromen ring and ester groups .

Q. What are the recommended storage conditions to ensure stability?

  • Methodology : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester moiety. Avoid exposure to moisture or light, which may degrade the coumarin core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar chromen derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., halogenated vs. methoxy-substituted derivatives). For instance, dichloro substitution enhances anticancer activity, while methoxy groups improve solubility but reduce cytotoxicity .
  • Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 μM) in relevant assays (e.g., MTT for cytotoxicity) to identify threshold effects .
  • Statistical Validation : Use ANOVA or regression models to assess significance of structural variations on activity .

Q. What advanced techniques are suitable for studying interactions between this compound and biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to enzymes (e.g., COX-2) or receptors .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses within active sites (e.g., hydrophobic interactions with the coumarin core) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target binding .

Q. How can analytical methods be optimized to detect trace impurities in synthesized batches?

  • Methodology :

  • LC-MS/MS : Employ a C18 column (3.5 μm, 2.1 × 50 mm) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate byproducts .
  • Limit of Detection (LOD) : Validate sensitivity down to 0.1% w/w using spiked samples .
  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions to identify degradation pathways .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying pH conditions?

  • Methodology :

  • pH-Dependent Hydrolysis : Incubate in buffers (pH 2–10) at 37°C and monitor ester cleavage via UV-Vis (λ = 320 nm for coumarin) .
  • Kinetic Analysis : Calculate rate constants (k) for hydrolysis using pseudo-first-order models .
  • Product Identification : Isolate hydrolyzed products (e.g., carboxylic acid derivatives) via preparative HPLC and characterize via NMR .

Methodological Guidance for Common Challenges

Q. How to address low yields in the final esterification step?

  • Troubleshooting :

  • Catalyst Optimization : Replace K₂CO₃ with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >80% .

Q. What in vitro models are appropriate for preliminary toxicity screening?

  • Protocol :

  • HepG2 Cell Line : Assess hepatotoxicity via ATP-based viability assays (e.g., CellTiter-Glo) .
  • hERG Binding Assay : Use patch-clamp electrophysiology to evaluate cardiac ion channel inhibition .
  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{7-[(3-methoxybenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

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